molecular formula C11H14F3N3 B2804311 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine CAS No. 565453-20-5

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Cat. No.: B2804311
CAS No.: 565453-20-5
M. Wt: 245.249
InChI Key: DAVHQAOEZPKBPV-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a chemical compound with the molecular formula C11H14F3N3 and a molecular weight of 245.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with an amine group at the fourth position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like methanol or acetonitrile and may require catalysts or reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHQAOEZPKBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from D7 and 2-chloro-5-ifluoromethylpyridine using the procedure outlined for Descriptions D1 and D2.
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